1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and a propyl group attached to the pyrazole ring, along with a carbonyl chloride functional group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 1-propyl-3-oxobutan-1-one.
Cyclization Reaction: The 4-chlorophenylhydrazine reacts with 1-propyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring.
Chlorination: The resulting pyrazole derivative is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride functional group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar structure but with a methyl group instead of a propyl group.
1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carbonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
1-(4-Chlorophenyl)-5-isopropyl-1H-pyrazole-4-carbonyl chloride: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXUXZCBMWGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380576 | |
Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-18-5 | |
Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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